molecular formula C13H20Cl6N2O6 B13803290 2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate) CAS No. 25648-69-5

2-Methyl-2-propyl-1,3-propanediol bis(1-hydroxy-2,2,2-trichloroethylcarbamate)

Cat. No.: B13803290
CAS No.: 25648-69-5
M. Wt: 513.0 g/mol
InChI Key: OMCKLQRQFUWZOA-UHFFFAOYSA-N
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Description

Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple trichloro and carbamic acid groups, making it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester typically involves the reaction of 2,2,2-trichloro-1-hydroxyethylamine with 2-methyl-2-propyltrimethylene glycol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors where the reactants are mixed under optimized conditions. The process may include steps such as purification through distillation or crystallization to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and solvents to facilitate the reactions .

Major Products

The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications .

Scientific Research Applications

Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester exerts its effects involves interactions with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, Bis[N-(2,2,2-trichloro-1-hydroxyethyl)carbamic acid]2-methyl-2-propyltrimethylene ester stands out due to its unique combination of trichloro and carbamic acid groups, which confer distinct chemical and physical properties. These properties make it particularly useful in specialized applications where other compounds may not be as effective .

Properties

CAS No.

25648-69-5

Molecular Formula

C13H20Cl6N2O6

Molecular Weight

513.0 g/mol

IUPAC Name

[2-methyl-2-[(2,2,2-trichloro-1-hydroxyethyl)carbamoyloxymethyl]pentyl] N-(2,2,2-trichloro-1-hydroxyethyl)carbamate

InChI

InChI=1S/C13H20Cl6N2O6/c1-3-4-11(2,5-26-9(24)20-7(22)12(14,15)16)6-27-10(25)21-8(23)13(17,18)19/h7-8,22-23H,3-6H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

OMCKLQRQFUWZOA-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(COC(=O)NC(C(Cl)(Cl)Cl)O)COC(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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